Product packaging for p-Terphenyl-4,4''-dithiol(Cat. No.:CAS No. 174706-21-9)

p-Terphenyl-4,4''-dithiol

Cat. No.: B168546
CAS No.: 174706-21-9
M. Wt: 294.4 g/mol
InChI Key: HSAKNFPXLQYFIJ-UHFFFAOYSA-N
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Description

Significance of Aromatic Dithiols as Molecular Building Blocks

Aromatic dithiols are organic molecules characterized by two thiol (-SH) groups attached to an aromatic core. These terminal thiol groups can form strong covalent bonds with metal surfaces, particularly gold, making them ideal linkers or binders between different metallic entities. researchgate.net This anchoring capability is fundamental to the field of molecular electronics, where dithiols can bridge two electrodes to form a single-molecule junction, the smallest conceivable electronic component. beilstein-journals.orgnih.gov Molecules like benzene-1,4-dithiol (BDT) and biphenyl-4,4'-dithiol (BPDT) are classic examples that have been extensively studied to understand charge transport through a single molecule. researchgate.netbeilstein-journals.orgrsc.org

The ability of aromatic dithiols to spontaneously organize on surfaces leads to the formation of highly ordered thin films known as self-assembled monolayers (SAMs). sigmaaldrich.comamerigoscientific.comlookchem.com Dithiol SAMs are particularly noteworthy because the two thiol ends can serve as connectors between metal electrodes, enabling the construction of metal-organic heterostructures. researchgate.net Beyond simply connecting two points, these molecules act as the fundamental components, or building blocks, for more complex supramolecular architectures and heterostructures where charge transport occurs through channels formed by the molecular layers. researchgate.netmdpi.com Their rigid, conjugated backbones—composed of linked phenyl rings—provide a defined length and facilitate electronic coupling, which are crucial characteristics for designing functional materials. rsc.org The versatility and ease of chemical modification of aromatic dithiols make them indispensable tools for scientists engineering materials at the molecular level for applications in electronics, plasmonics, and sensor technology. researchgate.netspringerprofessional.de

Overview of p-Terphenyl-4,4''-dithiol as a Conjugated Organic Ligand for Functional Materials

This compound, also known as TPDT, is a specific type of aromatic dithiol consisting of three co-linear phenyl rings (a terphenyl backbone) with thiol groups at the terminal para positions. sigmaaldrich.commendelchemicals.com This extended, rigid, and π-conjugated structure is a key feature, facilitating electronic communication between its ends. rsc.org Like other aromatic dithiols, TPDT is widely used to form self-assembled monolayers (SAMs) on various substrates, most notably on gold nanoparticles and surfaces. sigmaaldrich.comamerigoscientific.comsigmaaldrich.comsigmaaldrich.com The strong interaction between the sulfur atoms of the thiol groups and gold allows TPDT to act as a dithiol ligand that functionalizes and modifies surface properties. sigmaaldrich.comamerigoscientific.com

As a functional organic linker, TPDT has been employed in a variety of applications in materials science. It is used to connect gold nanoparticles, immobilizing the surface atoms for use in opto-electronic devices. sigmaaldrich.comlookchem.comlookchem.com Its defined length and rigidity are exploited to act as a molecular spacer. For instance, TPDT has been used to controllably link layers of graphene oxide, where the spacing between the 2D material sheets can be adjusted by the length of the dithiol linker. rsc.org In the realm of molecular electronics, TPDT is used to construct molecular junctions to study charge transport. liverpool.ac.ukliverpool.ac.uk Research has explored its conductance properties when trapped between gold electrodes and the mechanisms of its physical deformation under the influence of an external electric field. liverpool.ac.ukresearchgate.net These characteristics make this compound a valuable conjugated ligand for building functional materials with applications in optoelectronics, 2D confined systems, and molecular-scale electronics. lookchem.comrsc.orgresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Name This compound lookchem.com
Synonyms 1,4-Bis(4-mercaptophenyl)benzene, TPDT amerigoscientific.commendelchemicals.comsigmaaldrich.comscbt.com
CAS Number 174706-21-9 sigmaaldrich.comamerigoscientific.commendelchemicals.comsigmaaldrich.comscbt.comcolumbia.edu
Molecular Formula C₁₈H₁₄S₂ lookchem.comscbt.com
Linear Formula HSC₆H₄C₆H₄C₆H₄SH sigmaaldrich.commendelchemicals.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight 294.43 g/mol sigmaaldrich.comamerigoscientific.commendelchemicals.comsigmaaldrich.comsigmaaldrich.comscbt.com
Appearance Solid sigmaaldrich.commendelchemicals.comsigmaaldrich.com
Melting Point 294-299 °C sigmaaldrich.comlookchem.commendelchemicals.comsigmaaldrich.comsigmaaldrich.comlookchem.com
Predicted Boiling Point 489.7 ± 38.0 °C lookchem.comlookchem.com
Predicted Density 1.200 ± 0.06 g/cm³ lookchem.comlookchem.com
Storage Temperature -20°C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlookchem.com

Table 2: Selected Research Findings for this compound (TPDT)

Research AreaFindingSignificanceReferences
Surface-Enhanced Raman Spectroscopy (SERS) The ν(S-H) band at ~2560 cm⁻¹ was absent in the SERS spectra of TPDT on gold, unlike shorter dithiols.Indicates that both thiol groups likely bind to the gold surface, suggesting a more defined orientation. researchgate.net
Molecular Electronics The electrical conductance of a single TPDT molecular junction with gold contacts was investigated.Provides fundamental data on charge transport through a molecule of this length and conjugation. liverpool.ac.uk
Graphene Oxide Spacing Used as a linker to control the interlayer spacing of graphene oxide sheets to approximately 0.50 nm.Demonstrates its utility as a rigid "pillar" to create tunable 2D nano-confined systems for various applications. rsc.org
Molecular Deformation Theoretical studies show that an external electric field can induce structural deformations (changes in dihedral angles) in TPDT junctions.Elucidates the mechanism of how electric fields can alter the conformation and conductivity of molecular junctions. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14S2 B168546 p-Terphenyl-4,4''-dithiol CAS No. 174706-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-sulfanylphenyl)phenyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAKNFPXLQYFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)C3=CC=C(C=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622761
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174706-21-9
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~4~,3~4~-dithiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Terphenyl-4,4''-dithiol
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Synthetic Methodologies and Precursor Chemistry of P Terphenyl 4,4 Dithiol

Established Synthetic Pathways for p-Terphenyl-4,4''-dithiol

The synthesis of this compound is not a trivial process and generally involves the initial construction of the p-terphenyl (B122091) core, followed by functionalization to introduce the thiol groups. The most common strategies rely on well-established organometallic cross-coupling reactions and subsequent reduction of sulfur-containing functional groups.

Chemical Synthesis Routes

Two primary routes have been established for the synthesis of this compound. The first involves the formation of the p-terphenyl skeleton through palladium-catalyzed cross-coupling reactions, followed by conversion of terminal halogen or other functional groups to thiols. The second, more direct route, involves the reduction of a disulfonyl chloride precursor.

A widely utilized method for constructing the p-terphenyl backbone is the Suzuki cross-coupling reaction . tandfonline.comresearchgate.nettandfonline.comnih.govthieme-connect.com This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of a symmetrically substituted p-terphenyl, this can be achieved by reacting a dihalo-benzene with two equivalents of a suitable phenylboronic acid derivative or vice-versa. For instance, 1,4-dibromobenzene (B42075) can be reacted with 4-mercaptophenylboronic acid, though the direct use of thiol-containing boronic acids can be complicated by catalyst poisoning and side reactions. A more common approach is to use a protected thiol or a group that can be later converted to a thiol.

A key precursor that can be synthesized via Suzuki coupling is 4,4''-dibromo-p-terphenyl (B92568) . nih.govsigmaaldrich.com This can be prepared by coupling 1,4-dibromobenzene with two equivalents of 4-bromophenylboronic acid. The resulting 4,4''-dibromo-p-terphenyl can then be converted to the dithiol. This conversion can be achieved through various methods, such as reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Another established pathway involves the synthesis and subsequent reduction of 4,4''-dichlorosulfonyl-1,1':4',1''-terphenyl . One documented method describes the reduction of this disulfonyl chloride to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction is typically performed at low temperatures (e.g., 0 °C) and is followed by an acidic workup to protonate the thiolate intermediates. This method can provide a good yield of the desired dithiol.

The general reduction of aryl sulfonyl chlorides to aryl thiols is a well-known transformation in organic chemistry. tandfonline.comresearchgate.nettandfonline.comprepchem.com Various reducing agents and conditions can be employed, including zinc and acid, or catalytic hydrogenation over a palladium catalyst. tandfonline.comprepchem.com The choice of reducing agent can be critical to avoid side reactions and to ensure high conversion.

Disulfide Bond Formation in Derivatization

The thiol groups of this compound are reactive and can readily undergo oxidation to form disulfide bonds (-S-S-). This property is often exploited in the derivatization of the molecule, particularly for creating self-assembled monolayers (SAMs) on metal surfaces or for linking molecules together. The formation of a disulfide bond from two thiol groups can be achieved under mild oxidizing conditions, for example, by exposure to air (oxygen) or through the use of specific reagents like hydrogen peroxide or iodine. This disulfide bridge formation is a key aspect of its use as a molecular linker in various applications, such as in the construction of graphene-based frameworks.

Precursor Compounds and Their Role in this compound Synthesis

The synthesis of this compound relies on a series of precursor compounds. The nature and reactivity of these precursors are crucial for the successful construction of the target molecule.

The foundational precursor is the p-terphenyl backbone itself. This can be synthesized through various methods, with the Suzuki coupling being a prominent example. Key precursors for the Suzuki coupling include:

1,4-Dihalobenzenes: Compounds like 1,4-dibromobenzene or 1,4-diiodobenzene (B128391) serve as the central building block of the terphenyl structure.

Arylboronic Acids: Reagents such as 4-bromophenylboronic acid or 4-(methoxycarbonyl)phenylboronic acid are coupled to the central dihalobenzene to extend the phenyl chain.

Once the substituted p-terphenyl backbone is assembled, further precursors are needed to introduce the thiol functionalities. A significant precursor in one of the main synthetic routes is:

4,4''-Dichlorosulfonyl-1,1':4',1''-terphenyl: This compound is the immediate precursor to this compound in the reduction pathway. The sulfonyl chloride groups (-SO₂Cl) are excellent electrophiles and are readily reduced to thiols (-SH). The synthesis of this precursor typically involves the chlorosulfonation of p-terphenyl, a reaction where the aromatic C-H bonds are directly functionalized with chlorosulfonyl groups using chlorosulfonic acid.

An alternative set of precursors are the di-halogenated p-terphenyls:

4,4''-Dibromo-p-terphenyl or 4,4''-Dichloro-p-terphenyl : These compounds serve as precursors where the halogen atoms are replaced by thiol groups. This can be achieved through nucleophilic substitution with a sulfur-containing nucleophile or via lithium-halogen exchange followed by reaction with elemental sulfur.

The following table summarizes the key precursors and their roles in the synthesis of this compound.

Precursor CompoundRole in Synthesis
1,4-Dihalobenzene (e.g., 1,4-dibromobenzene)Central building block for the p-terphenyl backbone via Suzuki coupling.
Arylboronic Acid (e.g., 4-bromophenylboronic acid)Coupling partner in the Suzuki reaction to form the extended phenyl structure.
4,4''-Dihalo-p-terphenyl (e.g., 4,4''-dibromo-p-terphenyl)Intermediate that allows for the subsequent introduction of thiol groups at the terminal positions.
4,4''-Dichlorosulfonyl-1,1':4',1''-terphenylKey intermediate whose sulfonyl chloride groups are directly reduced to form the final dithiol product.
Lithium Aluminum Hydride (LiAlH₄)A strong reducing agent used for the conversion of sulfonyl chlorides to thiols.
Palladium Catalysts (e.g., Pd(PPh₃)₄)Essential for facilitating the carbon-carbon bond formation in Suzuki cross-coupling reactions.

Self Assembled Monolayers Sams of P Terphenyl 4,4 Dithiol

Formation Mechanisms and Kinetic Control of Monolayer Assembly

The assembly of p-terphenyl-4,4''-dithiol molecules from a solution onto a substrate is a complex process governed by adsorption dynamics and sensitive to various fabrication parameters. Kinetic control over this process is crucial as it directly influences the final structure and properties of the monolayer. researchgate.net

The formation of TPDT SAMs on gold substrates is a kinetically controlled process. researchgate.net The adsorption from solution involves the chemisorption of the thiol groups onto the gold surface, a process driven by the strong affinity of sulfur for gold, which forms a stable Au-S bond on the order of 45 kcal/mol. ualberta.ca

The initial formation of the monolayer is rapid, occurring within seconds to minutes, leading to significant surface coverage. sigmaaldrich.com This is followed by a slower reorganization phase, which can last for hours, where the molecules arrange into a more ordered and densely packed structure. sigmaaldrich.com The adsorption kinetics for rigid aromatic thiols, like TPDT, are generally faster than those for flexible n-alkanethiols. acs.org

Kinetic models are used to describe these adsorption dynamics. While the Langmuir model, which assumes statistical adsorption, is often considered, it can be inadequate for aromatic thiols as it fails to account for the interactions between adsorbed molecules. researchgate.netacs.org A modified Kisliuk model, which considers different types of adsorption sites, or an interacting lattice-gas model that includes terms for nearest-neighbor interactions, often provides a better fit to experimental data. researchgate.netacs.org The rate-limiting steps in the formation of these monolayers are identified as the displacement of solvent molecules from the substrate surface and the incorporation of individual thiol molecules into growing islands of the SAM. researchgate.net

The final structure and quality of the this compound SAM are highly dependent on the fabrication parameters used during its formation. The choice of solvent, immersion time, and solution temperature are critical variables that can be tuned to control the monolayer's characteristics. researchgate.netresearchgate.net

The solvent plays a significant role in the adsorption process. For instance, studies on similar terphenyl-based thiols have shown that using ethanol (B145695) as a solvent can facilitate the formation of more densely packed and well-ordered SAMs compared to solvents like methylene (B1212753) chloride. researchgate.net In methylene chloride, molecules were observed to initially lie parallel to the gold surface before rearranging into different structural patterns over time. researchgate.net

The duration of the substrate's immersion in the thiol solution also affects the SAM structure. For some aromatic dithiols, longer immersion times can lead to changes in the molecular packing, sometimes evolving from a densely packed to a less dense arrangement. researchgate.net Furthermore, temperature is a crucial parameter, as demonstrated in studies of binary SAMs, where it can determine whether an existing monolayer is replaced by a second molecular species. nih.gov The interplay of these parameters dictates the final structural and, consequently, the electrical properties of the SAM. researchgate.net

ParameterInfluence on SAM StructureResearch FindingsSource
Solvent Affects molecular arrangement and packing density.Ethanol promoted more densely packed SAMs compared to methylene chloride for terphenyl thiols. researchgate.net
Immersion Time Can induce structural phase transitions.Longer immersion times can alter molecular packing density. researchgate.net
Temperature Influences molecular replacement and ordering.Deposition temperature can determine the final composition and structure in multi-component SAMs. nih.gov
Kinetics Governs the overall structure and resulting properties.The rate of formation directly impacts the electrical characteristics of the TPDT monolayer. researchgate.net

Adsorption Dynamics on Noble Metal Substrates (e.g., Gold)

Structural Elucidation and Characterization of this compound SAMs

A detailed understanding of the molecular arrangement within the SAM is essential for its application in electronic devices. A suite of surface-sensitive characterization techniques is employed to determine the orientation, packing, and chemical nature of the assembled molecules.

This compound and its derivatives form densely packed and highly oriented SAMs on gold surfaces. researchgate.netresearchgate.net The rigid terphenyl backbone promotes a well-ordered structure. Within the monolayer, the molecules typically adopt an upright orientation with a small tilt angle relative to the surface normal. researchgate.net This orientation maximizes the van der Waals interactions between adjacent aromatic backbones, contributing to the stability and order of the SAM.

The packing density and the precise tilt of the molecules can be influenced by subtle changes in the molecular structure. For example, studies on terphenyl-substituted alkanethiols revealed a pronounced odd-even effect, where the number of methylene units in an aliphatic linker chain dictates the packing density and molecular inclination differently on gold versus silver substrates. acs.org This highlights the critical role of the molecule-substrate interface in determining the final structure. acs.org The structural characterization of these monolayers relies on techniques such as X-ray Photoelectron Spectroscopy (XPS), Infrared Reflection-Absorption Spectroscopy (IRRAS), Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Scanning Tunneling Microscopy (STM). researchgate.netresearchgate.net

The interaction between this compound and a gold substrate occurs through the deprotonation of one of the terminal thiol (-SH) groups to form a thiolate (S⁻) species, which then covalently bonds to the gold surface. researchgate.net The absence of the ν(S-H) stretching vibration band in Raman and infrared spectra of TPDT on gold confirms the formation of this thiolate linkage. researchgate.net

A key feature of using a dithiol molecule like TPDT is that while one thiol group anchors the molecule to the substrate, the second thiol group remains free at the SAM-ambient interface. researchgate.netrutgers.edu This results in a surface that is chemically functionalized with thiol groups. Such thiol-terminated surfaces are of significant interest for molecular electronics, as the terminal thiol provides a reactive site that can be used to chemically link the monolayer to a top metal contact, enabling the fabrication of metal-molecule-metal junctions. researchgate.net

Molecular Orientation and Intermolecular Packing Density within SAMs

Interfacial Phenomena Governing this compound SAM-Substrate Interactions

The interface between the TPDT monolayer and the metal substrate is a region of complex physical and chemical phenomena that govern the electronic properties of the system. The formation of the Au-S bond itself is a significant interaction, being strong enough to potentially displace surface gold atoms and affect the geometry of the substrate surface. acs.org

The assembly of the monolayer modifies the electronic properties of the substrate, such as its effective work function. researchgate.net This modification arises from the collective electrostatic effects of the molecular layer and the charge rearrangement at the interface. While significant charge transfer between the gold and the TPDT molecule is not typically observed, charge fluctuations and local electrostatic fields at the atomic scale play a crucial role. researchgate.net The conformation of the terphenyl backbone, specifically the dihedral angles between the phenyl rings, is sensitive to the local electric field at the interface, which can in turn influence the molecule's conductivity. researchgate.net

The nature of the substrate material has a profound impact on these interfacial interactions. For instance, the hybridization of the sulfur atom in the metal-thiolate bond is proposed to be different for gold (sp³) and silver (sp), leading to different optimal bond angles and influencing the entire packing structure of the SAM. acs.org These interfacial phenomena are critical as they determine the energy level alignment between the molecule's frontier orbitals and the metal's Fermi level, a key factor controlling charge injection and transport in molecular electronic devices. researchgate.net

Molecular Electronics and Charge Transport Through P Terphenyl 4,4 Dithiol Junctions

Fabrication and Engineering of p-Terphenyl-4,4''-dithiol Molecular Junctions

The creation of reliable and reproducible molecular junctions is a cornerstone of molecular electronics. For this compound, this involves positioning one or more molecules between two conductive electrodes.

Single-Molecule Conductance Measurements

Techniques such as the scanning tunneling microscope break junction (STM-BJ) are instrumental in the study of single-molecule conductance. acs.orgresearchgate.net In a typical STM-BJ experiment, a gold tip is repeatedly brought into and out of contact with a gold substrate in a solution containing TPDT molecules. liverpool.ac.uk As the tip retracts, a molecular junction can form when a TPDT molecule bridges the gap between the tip and the substrate. The conductance of this single-molecule junction is then measured. acs.org

Researchers have also employed flicker noise analysis in conjunction with conductance measurements to gain deeper insights into the nature of the metal-molecule interface. acs.orgcolumbia.edu This technique helps to distinguish between different binding configurations and coupling strengths. acs.org

Measurement TechniqueKey Findings for this compound
Scanning Tunneling Microscope Break Junction (STM-BJ) Enables the formation and measurement of single-molecule junctions, revealing distinct conductance states. researchgate.netliverpool.ac.uk
Flicker Noise Analysis Provides information on the electronic coupling and dynamics at the Au-S interface. acs.orgcolumbia.edu

Architectures for this compound Self-Assembled Monolayer Junctions

Self-assembled monolayers (SAMs) of TPDT on gold surfaces provide a platform for creating large-area molecular junctions. researchgate.netsigmaaldrich.comscbt.com In this architecture, a layer of TPDT molecules spontaneously organizes on a gold substrate, with one thiol group binding to the gold and the other available to contact a second electrode. sigmaaldrich.com The formation and quality of these SAMs are crucial for device performance and can be influenced by factors such as solvent choice and assembly time. researchgate.netnih.gov

Mechanisms of Electron Transport and Conduction Pathways

Understanding how electrons traverse a this compound molecule is fundamental to designing and controlling molecular electronic devices. The transport mechanism is intimately linked to the molecule's electronic structure and conformation.

Role of Molecular Conformation and Dihedral Angle Variations on π-Conjugation

The electrical conductance of TPDT is highly dependent on its molecular conformation, specifically the dihedral angles between the adjacent phenyl rings. acs.orgdiva-portal.org The π-orbitals of the phenyl rings overlap, creating a conjugated system that facilitates electron transport. tum.de When the rings are coplanar (dihedral angle of 0°), π-conjugation is maximized, leading to higher conductance. As the dihedral angle increases, the overlap of π-orbitals decreases, reducing the conjugation and thus the conductivity. acs.orgdiva-portal.org Theoretical studies have shown that for neutral TPDT, the torsion angle between the central and outer phenyl groups is approximately 38°. tum.de

Impact of External Electric Fields on Molecular Conductivity

External electric fields can significantly influence the conformation and, consequently, the conductivity of TPDT molecular junctions. acs.orgdiva-portal.org Applying a strong electric field can induce a more planar conformation of the terphenyl backbone by reducing the dihedral angles between the phenyl rings. researchgate.net This planarization enhances π-conjugation and can lead to an increase in the conductivity of the molecular junction. acs.orgresearchgate.net First-principles theoretical studies have confirmed that an external electric field is a key mechanism for molecular deformation in these junctions. acs.orgdiva-portal.org In fact, it has been demonstrated that an electric field can induce stacking between two TPDT molecules, a phenomenon that is otherwise difficult to achieve due to the initial non-planar geometry. researchgate.net

FactorEffect on this compound Junction
Dihedral Angle Smaller angles lead to increased π-conjugation and higher conductance. acs.orgdiva-portal.org
External Electric Field Can decrease dihedral angles, enhancing planarity and conductivity. acs.orgresearchgate.netresearchgate.net

Effects of Charge Injection on Transport Properties within Molecular Junctions

The injection of charge into the TPDT molecule can also alter its transport properties. acs.orgdiva-portal.org When a charge is injected, the molecule can undergo conformational relaxation, which involves a change in the dihedral angles. light-am.com For a methylated TPDT derivative, it was observed that charge injection led to a decrease in the dihedral angle from 90° to 50°, making the molecule more conjugated. light-am.com However, theoretical studies comparing the effects of charge injection and external electric fields on molecular deformation found that the changes induced by an external electric field better matched experimental observations from surface-enhanced Raman spectroscopy (SERS). acs.orgresearchgate.netdiva-portal.org While charge injection can influence conformation, the external electric field appears to be the dominant factor in the observed molecular deformations within the junction. acs.orgdiva-portal.org

Theoretical and Computational Investigations of Charge Transport

Theoretical and computational studies are crucial for understanding the fundamental mechanisms of charge transport in molecular junctions. For this compound (TPDT), these investigations provide insights into its electronic structure and how it dictates the electrical conductance when positioned between metallic electrodes. By employing sophisticated modeling techniques, researchers can predict and interpret experimental results, offering a microscopic view of the processes governing electron flow through a single molecule.

Density Functional Theory (DFT) Calculations for Electronic Structure and Transport

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool in molecular electronics to predict the behavior of molecular junctions. scribd.com For molecules like this compound, DFT calculations are instrumental in determining the molecular geometry, orbital energies, and the extent of electronic conjugation, all of which are critical factors for charge transport.

The electronic properties of the junction, including the alignment of the molecule's frontier orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) with the Fermi level of the metal electrodes, are key determinants of the transport mechanism. For dithiol-linked aromatic molecules, transport is often dominated by the occupied orbital manifold. scribd.com DFT calculations help in visualizing these orbitals and understanding how they contribute to the transmission of electrons through the molecule.

First-principles theoretical studies based on DFT have also been employed to investigate the effects of external factors, such as an applied electric field or charge injection, on the molecular structure and its electronic properties. researchgate.netacs.org These studies show that such external stimuli can alter the dihedral angles between the phenyl rings, leading to changes in π-conjugation and, consequently, the conductance of the molecular junction. researchgate.netacs.org

Table 1: Key Parameters from DFT Calculations for Terphenyl-based Molecular Junctions

ParameterDescriptionSignificance in Charge TransportTypical Findings for Terphenyl Dithiols
Dihedral Angle (θ)The angle between adjacent phenyl rings.Affects π-orbital overlap and conjugation. Smaller angles generally lead to higher conductance.Steric hindrance causes a natural twist of approximately 30-40 degrees. scribd.com
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A key factor in determining the molecular conductivity. A smaller gap can lead to higher conductance.The gap is influenced by the molecular length and conformation.
Transmission Function (T(E))Describes the probability of an electron with energy E passing through the molecule.Directly relates to the conductance of the molecular junction. Peaks in T(E) near the Fermi energy indicate efficient transport.Transmission values near the Fermi energy decrease as the dihedral angle increases. escholarship.org

Non-Equilibrium Green's Function (NEGF) Formalisms in Molecular Junctions

The Non-Equilibrium Green's Function (NEGF) formalism is a sophisticated theoretical framework used in conjunction with DFT to calculate the charge transport properties of molecular junctions. scribd.comliverpool.ac.uk While DFT provides the electronic structure of the system at equilibrium, the NEGF method allows for the modeling of the non-equilibrium situation where a bias voltage is applied across the junction, causing a net flow of current.

The NEGF-DFT approach treats the molecular junction as a central scattering region (the molecule) coupled to two semi-infinite electrodes. liverpool.ac.uk It calculates the Green's function of the system, which contains all the necessary information to determine the transmission spectrum and, subsequently, the current-voltage (I-V) characteristics of the junction. scribd.com This method has been successfully applied to various molecular systems, including this compound, to provide a quantitative understanding of their conductance. researchgate.netliverpool.ac.uk

For TPDT, NEGF-DFT simulations have been used to correlate the molecular conformation with the experimentally observed conductance states. escholarship.org For instance, simulations have shown that a fully planar terphenyl junction could have a conductance of approximately 10⁻².⁹ G₀, whereas a conformation with a 90-degree twist between rings would exhibit a much lower conductance of around 10⁻⁴.⁵ G₀. escholarship.org These theoretical values align well with the high and low conductance states measured in single-molecule break junction experiments. escholarship.org

Table 2: Comparison of Experimental and NEGF-DFT Simulated Conductance for Terphenyl Derivatives

Molecular ConformationExperimentally Observed Conductance StateNEGF-DFT Simulated Conductance (G₀)Reference
Planarized BackboneHigh Conductance (High G)≈10-2.9 escholarship.org
Twisted Conformation (near 90°)Low Conductance (Low G)≈10-4.5 escholarship.org

Integration of P Terphenyl 4,4 Dithiol in Nanomaterials and Composites

Functionalization and Stabilization of Metallic Nanoparticles

p-Terphenyl-4,4''-dithiol is instrumental in the functionalization and stabilization of various metallic nanoparticles. By forming robust bonds with the nanoparticle surface, it not only prevents aggregation but also imparts specific functionalities, creating tailored nanocomposites for a range of applications.

The interaction between this compound (TPDT) and gold nanoparticles (AuNPs) is a well-explored area, leading to the development of highly ordered and functional materials. TPDT readily forms a self-assembled monolayer (SAM) on the surface of gold nanoparticles, a process that immobilizes the surface atoms and is crucial for applications in opto-electronics and energy. lookchem.comsigmaaldrich.com The rigid and linear nature of the TPDT molecule is advantageous in preventing intra-cluster exchange, which can be an issue with more flexible dithiol linkers. rsc.org

The thiol groups at both ends of the TPDT molecule allow it to act as a linker, bridging adjacent AuNPs to form interconnected networks. researchgate.net This capability has been leveraged to create composite systems with unique optical and electronic properties. For instance, ligand exchange reactions involving Au25(SR)18 clusters and TPDT have been employed to create dimers and other multimers of gold clusters. rsc.org The formation of these linked nanoparticle systems is of significant interest for studying energy and electron transfer processes. rsc.org

Research has also delved into the spectroscopic characterization of TPDT on gold surfaces. Surface-enhanced Raman scattering (SERS) studies have been used to investigate the adsorption behavior and orientation of TPDT on AuNPs. researchgate.net Theoretical studies using first-principles calculations have further elucidated the SERS characteristics of TPDT molecules on gold surfaces. researchgate.net These fundamental investigations are critical for the rational design of AuNP-TPDT composites for various technological applications. jyu.finih.gov

Linker MoleculeNanoparticleKey FindingApplication
This compound (TPDT)Gold (Au)Forms self-assembled monolayers (SAMs) and interconnected networks. lookchem.comresearchgate.netOpto-electronics, Energy, Sensors lookchem.comsigmaaldrich.comcnr.it
Biphenyl-4,4'-dithiol (BPDT)Gold (Au)Used for comparison in adsorption studies on gold surfaces. researchgate.netMolecular Electronics researchgate.net
Benzene-1,4-dithiol (BDT)Gold (Au)Employed in ligand exchange reactions to form gold cluster dimers. rsc.orgMolecular Electronics rsc.org

Palladium nanoparticles (PdNPs) functionalized with this compound have been investigated for their potential in chemical sensing. researchgate.net Specifically, networks of PdNPs covalently linked by TPDT have been developed for the room-temperature detection of benzene (B151609), toluene, and p-xylene (B151628) (BTX). researchgate.net

The fabrication of these chemiresistive sensors involves a two-phase water/toluene wet chemical reduction method. In this process, TPDT acts as a stabilizing agent, facilitating the formation of a covalently linked network of PdNPs. researchgate.net The resulting material exhibits changes in its electrical resistance upon exposure to the target analytes. The performance of these sensors is influenced by the nature of the dithiol linker, with TPDT being one of several aromatic dithiols studied for this purpose. researchgate.net The mechanism of sensing is believed to involve the interaction of the analyte molecules with the organic linker and the palladium nanoparticles, leading to a measurable change in the conductivity of the network. nih.gov

Nanoparticle SystemLinker MoleculeTarget AnalytesApplication
Palladium Nanoparticles (PdNPs)This compound (TPDT)Benzene, Toluene, p-Xylene (BTX)Chemiresistive Sensing researchgate.net
Palladium Nanoparticles (PdNPs)Biphenyl-4,4'-dithiol (BPDT)Benzene, Toluene, p-Xylene (BTX)Chemiresistive Sensing researchgate.net
Palladium Nanoparticles (PdNPs)9,9-didodecyl-2,7-bis(acetylthio)fluoreneBenzene, Toluene, p-Xylene (BTX)Chemiresistive Sensing researchgate.net

Similar to its application with gold nanoparticles, this compound is also used to stabilize and interconnect silver nanoparticles (AgNPs). researchgate.net The primary goal of using bifunctional thiols like TPDT with AgNPs is to create interconnected systems with tunable optical properties. researchgate.net The interaction between the thiol groups and the silver surface leads to the formation of stable nanoparticle assemblies.

Studies have shown that AgNPs functionalized with dithiol linkers tend to form interconnected networks, which is evidenced by a significant red-shift in the Surface Plasmon Resonance (SPR) band in UV-vis spectroscopy. researchgate.net X-ray Photoelectron Spectroscopy (XPS) analyses have provided further insights into the nature of the thiol-nanoparticle interaction, revealing the presence of both chemisorbed and physisorbed thiols. researchgate.net The ability to form these interconnected AgNP systems opens up possibilities for their use in various optical and electronic devices. mdpi.com

Palladium Nanoparticle Networks for Chemiresistive Sensing Applications

Applications as a Dithiol Linker in Graphene-Based Materials

The rigid and well-defined length of this compound makes it an ideal candidate for use as a linker in graphene-based materials. It allows for precise control over the architecture of these materials at the nanoscale, leading to enhanced properties for specific applications.

This compound has been effectively used to control the interlayer spacing, or d-spacing, in graphene oxide (GO) systems. rsc.org By introducing TPDT as a linker molecule between GO sheets, it is possible to create a confined system with a tunable and reproducible spacing. rsc.orgrsc.org The process involves the formation of disulfide bonds between thiol-functionalized GO layers, effectively pillaring the structure. rsc.org

The interlayer spacing can be systematically varied by adjusting the concentration of the TPDT linker and other reaction conditions, such as the concentration of hydrogen peroxide, which is used to catalyze the formation of disulfide bonds. rsc.org For instance, research has shown that the spacing can be adjusted from 0.37 nm to over 0.50 nm. rsc.org High-resolution transmission electron microscopy (HRTEM) and X-ray diffraction (XRD) are key techniques used to characterize the morphology and measure the interlayer spacing of these TPDT-linked GO materials. rsc.org This precise control over the nanostructure is crucial for applications in catalysis, separation, and the creation of 2D confined chemical environments. rsc.orgrsc.org

Graphene SystemLinker MoleculeEffect of LinkerControlled Interlayer Spacing
Graphene Oxide (GO)This compound (TPDT)Creates variable and reproducible spacing between GO layers. rsc.org0.37 nm to >0.50 nm rsc.org
Graphene Oxide (GO)[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dithiol (QPDT)Used to compare the effect of linker size on interlayer spacing. rsc.orgTransport issues observed with this larger linker. rsc.org

In the realm of energy storage, this compound has been utilized to construct novel graphene-based frameworks for high-performance lithium-ion batteries (LIBs). escholarship.org These materials, termed graphene sulfide (B99878) frameworks (GSF), are synthesized by creating covalent disulfide bridges between graphene sheets using organic dithiol linkers like TPDT. escholarship.org This approach results in a layered framework that is free of transition metals. escholarship.org

The structure of the GSF, including the gap distance between graphene layers, is dependent on the length of the dithiol linker used. For GSFs incorporating TPDT, a gap distance of 0.52 nm has been observed. escholarship.org These frameworks exhibit distinctive electrochemical performance, which is attributed to the reversible cleavage and formation of the disulfide bonds during the lithiation and delithiation processes. escholarship.org The use of TPDT and other dithiols allows for the investigation of how the linker structure affects the electrochemical properties and lithium storage mechanisms of the resulting anode material. escholarship.org The GSFs have shown promise with high specific capacities and stable cyclability, making them an interesting candidate for future energy storage systems. escholarship.org

Graphene FrameworkLinker MoleculeInterlayer Gap DistanceApplication
Graphene Sulfide Framework (GSF)This compound (TPDT)0.52 nm escholarship.orgAnode material for Li-ion batteries escholarship.org
Graphene Sulfide Framework (GSF)Biphenyl-4,4'-dithiol (BPDT)0.49 nm escholarship.orgAnode material for Li-ion batteries escholarship.org
Graphene Sulfide Framework (GSF)1,4-Benzenedithiol (B1229340) (BDT)0.45 nm escholarship.orgAnode material for Li-ion batteries escholarship.org
Graphene Sulfide Framework (GSF)1,2-Ethanedithiol (EDT)0.42 nm escholarship.orgAnode material for Li-ion batteries escholarship.org

Control of Interlayer Spacing in Graphene Oxide Systems

Development of Opto-electronic and Energy-based Nanocomposites

The integration of this compound (TPDT) into nanomaterials has paved the way for novel nanocomposites with significant potential in opto-electronic and energy-based applications. sigmaaldrich.comsigmaaldrich.comlookchem.com The unique molecular structure of TPDT, featuring a rigid p-terphenyl (B122091) backbone and thiol (-SH) groups at both ends, allows it to function as a molecular linker, bridging nanoscale components to create organized, functional architectures. amerigoscientific.com Its primary role is in the formation of self-assembled monolayers (SAMs) on various substrates, most notably on the surface of metal nanoparticles like gold. sigmaaldrich.comsigmaaldrich.com This capability to immobilize and interconnect nanoparticles is central to its use in advanced materials. sigmaaldrich.comlookchem.com

The thiol groups of TPDT form strong covalent bonds with gold surfaces, enabling the creation of stable, interconnected networks of gold nanoparticles (AuNPs). dpg-verhandlungen.de These TPDT-linked AuNP networks are being explored for their unique optical and electronic properties, which are tunable based on the length of the linker molecule and the resulting inter-particle distance. researchgate.net Such composites are candidates for applications in optical devices and molecular electronics, where the transport of electrons through the network can be precisely controlled. dpg-verhandlungen.deresearchgate.net The resulting nanocomposites exhibit properties derived from both the individual nanoparticles and their collective, ordered arrangement, making them suitable for sensors and other energy-related applications. sigmaaldrich.comsigmaaldrich.com

A significant area of research is the use of TPDT to engineer the structure of 2D materials, such as graphene oxide (GO). In these systems, TPDT acts as a "pillar," linking adjacent GO sheets through disulfide bond formation. This creates a 2D nanoscale confined system with a precisely controlled interlayer spacing. rsc.org The ability to tune this spacing is critical for applications in optoelectronics, catalysis, and energy storage, as the confinement dramatically alters the material's electronic and optical properties. rsc.org

Detailed research has demonstrated the direct relationship between the concentration of the TPDT linker and the resulting interlayer spacing in GO composites. This control allows for the rational design of materials with tailored properties for specific functions. rsc.org

Research Findings on TPDT-Linked Graphene Oxide Composites

A study investigating the role of TPDT in controlling the interlayer spacing of solution-synthesized GO (SSGO) yielded precise measurements. The research team varied the amount of TPDT linker used during synthesis and characterized the resulting materials using High-Resolution Transmission Electron Microscopy (HRTEM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD). rsc.org The findings show that introducing the TPDT linker increases the spacing, but an excess of the linker can lead to a slight decrease from the optimal spacing. rsc.org

Table 1: Effect of this compound (TPDT) Concentration on Graphene Oxide (GO) Interlayer Spacing rsc.org
Sample DescriptionRelative TPDT ConcentrationAverage Interlayer Spacing (nm)Characterization Method
SSGO with S-S bonding (no linker)0x0.37HRTEM
SSGO TPDT (standard concentration)1x0.50HRTEM
SSGO TPDT (double concentration)2x0.46HRTEM

These TPDT-functionalized nanocomposites are also integral to the field of molecular electronics. The compound is used to form single-molecule junctions between gold electrodes, creating a testbed for studying charge transport at the molecular scale. researchgate.netcolumbia.edu Theoretical and experimental studies, including surface-enhanced Raman spectroscopy (SERS), investigate how factors like an external electric field can deform the molecule and alter the conductance of these junctions. researchgate.netresearchgate.net This research is fundamental to developing molecular switches and other components for future micro-electronics. researchgate.net Furthermore, TPDT has been named as a potential component in the formation of hybrid particles involving chalcopyrite materials, which are used in thin-film photovoltaic devices, highlighting its relevance in solar energy applications. google.com

Advanced Spectroscopic Characterization of P Terphenyl 4,4 Dithiol Systems

Vibrational Spectroscopy for Molecular Structure and Adsorption Behavior

Vibrational spectroscopy is essential for probing the molecular structure, conformation, and the nature of the molecule-substrate interaction. Techniques like SERS, TERS, and IRRAS offer complementary information regarding the vibrational modes of TPDT when adsorbed on metallic surfaces.

Surface-Enhanced Raman Scattering (SERS) Analysis of p-Terphenyl-4,4''-dithiol on Gold Surfaces

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study the vibrational properties of molecules adsorbed on plasmonic nanostructures, such as gold (Au) surfaces. spiedigitallibrary.orgacs.org When TPDT is analyzed on gold nanoparticles (AuNPs), its SERS spectrum provides key information about its adsorption behavior. researchgate.net A notable finding is the absence of the ν(S-H) stretching band, which is typically expected around 2560 cm⁻¹, indicating that the TPDT molecules chemisorb onto the gold surface via the deprotonation of both thiol groups, forming strong Au-S (thiolate) bonds. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to simulate the SERS spectrum of TPDT adsorbed on gold and silver nanoparticles. spiedigitallibrary.org These studies show that the intensity of the C-C stretching mode increases with the number of phenyl rings in the molecular backbone when comparing TPDT to smaller aromatic dithiols like biphenyl-4,4′-dithiol (BPDT) and 1,4-benzenedithiol (B1229340) (BDT). spiedigitallibrary.org Conversely, the C-S and S-H stretching modes are less affected by the increased number of aromatic rings. spiedigitallibrary.org

Research on molecular junctions where TPDT is trapped between gold electrodes has utilized SERS to investigate molecular deformation mechanisms. acs.orgresearchgate.netdiva-portal.org These studies examined the effects of charge injection and external electric fields on the molecule's conformation. acs.orgresearchgate.net It was found that applying a strong electric field can alter the π-conjugation by changing the dihedral angle between the phenyl rings, leading to significant structural deformations that are observable in the SERS spectra. acs.orgresearchgate.netdiva-portal.org The experimental SERS data aligned well with theoretical predictions that considered the influence of an external electric field. acs.orgdiva-portal.org

Raman Shift (cm⁻¹)AssignmentObservation/Interpretation
~1600ν(C=C)phenylAromatic ring stretching mode. Its intensity is enhanced in SERS and increases with the number of phenylene groups. acs.org
~1274Inter-ring C-C stretchStretching vibration between different benzene (B151609) rings. Its Raman activity increases with the number of rings. spiedigitallibrary.org
Not Observed (~2560)ν(S-H)The absence of the S-H stretching band suggests dissociative chemisorption onto the gold surface, forming Au-S thiolate bonds. researchgate.net

Tip-Enhanced Raman Spectroscopy (TERS) for Spatially Resolved Chemical Information

Tip-Enhanced Raman Spectroscopy (TERS) combines the high spatial resolution of scanning probe microscopy with the chemical sensitivity of Raman spectroscopy, enabling the study of vibrational properties at the single-molecule level. tum.de TERS has been instrumental in investigating conformational changes in TPDT within single-molecule junctions. tum.depku.edu.cn

A key study focused on a voltage-driven conformational switching of TPDT. pku.edu.cn In these experiments, TPDT was compared with its tetramethylated analogue (TM-TPD), where methyl groups force the phenyl rings into a non-planar configuration, breaking the π-conjugation and rendering the molecule "Raman-inactive" in its ground state. tum.de For TPDT itself, it was shown to exist in two states: a Raman-inactive state at low bias voltage where the phenyl rings have a large dihedral angle, and a Raman-active state at high bias voltage. pku.edu.cn Under a high bias, the molecule becomes transiently oxidized, which reduces the dihedral angle between the rings, restores π-conjugation, and consequently "turns on" the Raman signal. tum.depku.edu.cn This work demonstrates the power of TERS to probe and correlate electronic transport with molecular conformation in optoelectronic devices. tum.de

Infrared Reflection Absorption Spectroscopy (IRRAS) for SAM Characterization

Infrared Reflection Absorption Spectroscopy (IRRAS) is a valuable tool for characterizing the structure and orientation of self-assembled monolayers (SAMs) on metal surfaces. While direct IRRAS studies on TPDT are not prominently available, research on the closely related compound [1,1';4',1''-terphenyl]-4,4''-dimethanethiol (TPDMT) on gold provides significant insights. researchgate.netresearchgate.net These studies, which also employed XPS and NEXAFS, concluded that TPDMT forms densely packed and highly oriented SAMs. researchgate.netresearchgate.net The molecules bind to the gold substrate through one of the thiol groups, leaving the second thiol group exposed at the monolayer-ambient interface. researchgate.net The high degree of order and orientation increases with the number of phenyl rings, suggesting that TPDT would form SAMs of reproducibly high order. researchgate.net

Photoelectron Spectroscopy for Chemical State and Interfacial Bonding

Photoelectron spectroscopy techniques are surface-sensitive and provide direct information about the elemental composition, chemical states of atoms, and the electronic structure at the molecule-substrate interface.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is widely used to confirm the chemical composition and bonding environment of SAMs. researchgate.net Studies on TPDT and similar aromatic dithiols on gold have used XPS to verify the formation of the monolayers and the nature of the sulfur-gold bond. researchgate.netbeilstein-journals.org Analysis of the S 2p core level spectrum is particularly crucial. For SAMs of [1,1';4',1''-terphenyl]-4,4''-dimethanethiol (TPDMT), XPS results confirm that the molecules are bound to the gold substrate via a thiolate linkage. researchgate.net

In other applications, TPDT has been used as a linker to create graphene frameworks for battery applications and to functionalize graphene oxide. rsc.orgescholarship.org In these contexts, XPS was used to analyze the sulfur chemistry. For instance, in TPDT-linked graphene oxide, the S 2p region of the XPS spectrum was analyzed to understand the bonding, although peak fitting can be complex due to the overlap between signals from thiol (S-H) and disulfide (S-S) species. rsc.org In studies of lithiated graphene-sulfur frameworks, XPS was employed to detect the formation of S-Li bonds, providing insight into the electrochemical storage mechanism. escholarship.org

ElementCore LevelKey FindingSystem Context
SulfurS 2pConfirms thiolate (Au-S) bonding to the substrate. researchgate.netAromatic dithiol SAMs on Au researchgate.net
SulfurS 2pUsed to identify disulfide (S-S) and thiol (S-H) species. rsc.orgTPDT-linked graphene oxide rsc.org
SulfurS 2pDetection of S-Li bond formation after lithiation. escholarship.orgGraphene-sulfur frameworks escholarship.org
CarbonC 1sAnalysis of carbon bonding environment in the terphenyl backbone. rsc.orgTPDT-linked graphene oxide rsc.org

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for determining the orientation of molecules within a SAM. researchgate.netaps.org By analyzing the angular dependence of the absorption of polarized X-rays, the average tilt angle of the molecular backbone with respect to the surface can be determined.

For SAMs of [1,1';4',1''-terphenyl]-4,4''-dimethanethiol (TPDMT) on gold, NEXAFS studies have shown the formation of highly oriented and densely packed monolayers. researchgate.netresearchgate.net The spectra exhibit characteristic resonance patterns for the phenyl rings, including a dominant π₁* resonance around 285.0 eV. researchgate.net The analysis suggests a smaller molecular inclination (i.e., more upright orientation) for TPDMT compared to the shorter biphenyl-based analogue, indicating that the longer terphenyl backbone promotes a more ordered and vertical assembly. researchgate.net In a different system, sulfur K-edge XAFS was used to probe the chemical environment of TPDT used as a linker for graphene oxide, confirming the presence of disulfide bonds and some sulfur-oxygen interactions at defect sites. rsc.org

Emerging Research Directions and Future Perspectives

Advanced Strategies for Controlling Molecular-Electrode Interfaces

The performance and reliability of molecular electronic devices are critically dependent on the nature of the interface between the molecule and the electrodes. For p-Terphenyl-4,4''-dithiol, the thiol (-SH) end groups are designed to form robust gold-sulfur (Au-S) bonds, anchoring the molecule to the electrodes. scbt.comcolumbia.edu However, the precise control of this linkage and the molecule's conformation within the junction remain significant challenges.

Recent research has demonstrated that external stimuli can effectively modulate the molecular-electrode interface. A key strategy involves the application of an external electric field. First-principles theoretical studies have shown that an electric field can induce conformational changes in TPDT molecules trapped in gold junctions. acs.orgresearchgate.net This deformation, specifically a change in the dihedral angle between the phenyl rings, alters the π-conjugation of the molecule and, consequently, its conductivity. acs.orgresearchgate.net This finding is crucial as it suggests that the charge transport properties of a TPDT-based molecular junction can be actively tuned, opening the door for its use as a molecular switch or a component in field-effect transistors (FETs). researchgate.net

Another advanced strategy involves solvent-mediated control. The environment surrounding the molecular junction can influence the Au-S bond. Studies have shown that the choice of solvent can modulate the bond characteristics in dithiol molecular junctions, providing another lever for controlling the interface properties. columbia.edu Furthermore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) are being employed to probe the adsorption behavior and orientation of TPDT on gold surfaces, offering critical insights for optimizing the interface. researchgate.netresearchgate.net

Rational Design for Tailored Molecular Functionality

The inherent properties of this compound can be precisely tuned through rational chemical design. By systematically modifying its molecular structure, researchers can tailor its functionality for specific applications. This approach moves beyond using the base TPDT molecule to creating a family of derivatives with enhanced or entirely new capabilities.

One powerful example is the use of automated synthesis to create libraries of terphenyl derivatives. nih.gov By adding different side chains (e.g., alkyl chains) to the terphenyl backbone, researchers can systematically study the relationship between molecular structure and charge transport properties. nih.gov These studies have revealed that side chain chemistry can influence the molecule's conformation and adsorption at electrode interfaces, providing a clear pathway for engineering molecules with desired conductance states. nih.gov

Table 1: Examples of Rationally Designed Terphenyl Derivatives and Their Investigated Properties

Derivative TypeModificationInvestigated Property/ApplicationReference
Methylated AnalogueAddition of four methyl groups (2,2′,5′,2″-tetramethylated)Investigating the mechanism of molecular deformation and its effect on conductivity. acs.orgresearchgate.net
Side-Chain DerivativesAddition of various alkyl side chains to the terphenyl backbone.Understanding structure-property relationships for charge transport. nih.gov
Functional LinkersUse as a dithiol linker to control interlayer spacing in 2D materials.Creating tunable confinement systems in graphene oxide. rsc.org

Another facet of rational design involves using TPDT as a functional linker in more complex systems. For instance, TPDT has been used to control the spacing between layers of graphene oxide. rsc.org By varying the concentration of the TPDT linker, the interlayer spacing can be reproducibly adjusted, demonstrating a method for creating tunable 2D nanoscale confinement systems for applications in catalysis, electronics, and materials science. rsc.org

Prospective Applications in Novel Electronic Devices and Sensors

The unique electronic and structural properties of this compound position it as a promising candidate for a variety of novel electronic devices and sensors. acs.orgresearchgate.net Its ability to form stable molecular junctions with tunable conductivity is the foundation for these future applications. acs.orgresearchgate.net

Molecular Electronics: The most prominent prospective application lies in molecular electronics, where TPDT could serve as a fundamental building block for components like molecular wires, switches, and transistors. researchgate.netresearchgate.net The demonstrated control over its conductance via electric fields is a critical step towards creating electrically gated molecular switches. researchgate.net Furthermore, studies on the thermoelectric properties of terphenyl-thiol junctions highlight their potential use in energy harvesting and thermal management at the nanoscale. rsc.org

Sensors: The functionalization of nanoparticles with TPDT opens up avenues for developing highly sensitive chemical sensors. A notable example is the use of palladium nanoparticles (PdNPs) functionalized with TPDT to create a network capable of detecting benzene (B151609), toluene, and p-xylene (B151628) (BTX) at room temperature. researchgate.net The interaction of the aromatic analyte molecules with the TPDT-linked nanoparticle network leads to a detectable change in its properties.

Optoelectronics: When TPDT is used to form self-assembled monolayers on gold nanoparticles, it can immobilize the surface atoms, creating materials with potential applications in optoelectronics. sigmaaldrich.com The defined structure and electronic coupling within these assemblies could be harnessed for light-emitting or light-detecting devices.

Table 2: Prospective Applications of this compound

Application AreaSpecific Device/SystemUnderlying PrincipleReference(s)
Molecular ElectronicsMolecular Switches, Field-Effect Transistors (FETs)Electric-field induced conformational changes altering conductivity. acs.orgresearchgate.net
Thermoelectric DevicesHarnessing the Seebeck effect in single-molecule junctions for energy conversion. rsc.org
Chemical SensingRoom-temperature BTX sensorsFunctionalized palladium nanoparticle networks that interact with target analytes. researchgate.net
OptoelectronicsOptoelectronic componentsSelf-assembled monolayers on gold nanoparticles with defined electronic and optical properties. sigmaaldrich.com
Advanced MaterialsTunable 2D SystemsUse as a rigid linker to control interlayer spacing in materials like graphene oxide. rsc.org

As research continues to refine the control over molecular-electrode interfaces and expand the library of rationally designed terphenyl derivatives, the translation of these promising concepts into practical, high-performance devices and sensors comes increasingly within reach.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for incorporating p-Terphenyl-4,4''-dithiol (TPDT) into graphene oxide (GO) layered systems?

  • Methodological Answer : TPDT is used as a dithiol linker to control GO interlayer spacing. The synthesis involves:

  • Thiol functionalization of GO via alkaline and acidic washes, followed by dispersion in DMSO.
  • Thiol-imidation reactions under inert conditions (50°C for 5.5 hours in an oxygen-free glovebox) to covalently bind TPDT to GO layers .
  • Characterization of interlayer spacing using HRTEM and XRD, revealing tunable distances from 0.37 nm (S–S bonded GO) to 0.50 nm (TPDT-linked GO) .

Q. How is the structural integrity of TPDT confirmed post-synthesis in molecular junctions or composite systems?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) is critical for verifying sulfur bonding states (e.g., S–S vs. Au–S bonds). XRD quantifies interlayer spacing changes, while HRTEM provides direct visualization of layered structures. For molecular junctions, in-situ conductance measurements and DFT simulations correlate molecular deformation with electronic properties .

Advanced Research Questions

Q. How does varying TPDT linker concentration influence GO layer spacing, and what experimental controls are required to ensure reproducibility?

  • Methodological Answer : Systematic studies using 1×, 2×, and 3× TPDT concentrations reveal a linear increase in interlayer spacing (e.g., from 0.50 nm to 0.63 nm). Controls include:

  • Maintaining constant reaction temperature (50°C) and time (5.5 hours).
  • Using inert atmospheres to prevent oxidation of thiol groups.
  • Validating linker incorporation via XPS sulfur peak deconvolution (e.g., distinguishing –SH from disulfide bonds) .

Q. What mechanisms explain molecular deformation of TPDT in gold nanoscale junctions, and how can computational modeling resolve these effects?

  • Methodological Answer : Trapping TPDT in Au junctions induces strain-dependent deformation, altering conductance. Mechanistic studies combine:

  • Scanning tunneling microscopy (STM) to monitor junction stability.
  • DFT simulations to model bond-length changes and electronic structure perturbations.
  • Experimental validation through temperature-dependent conductance measurements to isolate thermal vs. mechanical effects .

Q. How do competing sulfur bonding modes (e.g., disulfide vs. thiolate-Au bonds) affect the reliability of TPDT-based molecular electronics?

  • Methodological Answer : Competitive bonding is mitigated by:

  • Pre-functionalizing Au surfaces with thiol-reactive groups (e.g., –NH₂) to stabilize Au–S bonds.
  • Using electrochemical impedance spectroscopy (EIS) to quantify bond stability under bias.
  • Comparing experimental conductance histograms with DFT-predicted transmission spectra to identify dominant bonding configurations .

Q. What analytical strategies resolve contradictions in reported interlayer spacing values for TPDT-linked GO systems?

  • Methodological Answer : Discrepancies arise from differences in:

  • GO oxidation levels (C/O ratio), which affect thiol functionalization efficiency.
  • Hydration states during XRD measurements (e.g., dry vs. humid conditions).
  • Cross-validation using small-angle X-ray scattering (SAXS) and nitrogen adsorption isotherms to account for mesoporous contributions .

Methodological Considerations

  • Key Techniques : HRTEM for nanoscale imaging, XPS for bonding analysis, DFT for mechanistic modeling, and in-situ STM for junction characterization.
  • Data Interpretation : Always correlate experimental observations (e.g., conductance fluctuations) with computational predictions to distinguish intrinsic molecular properties from artifacts (e.g., electrode roughness) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.